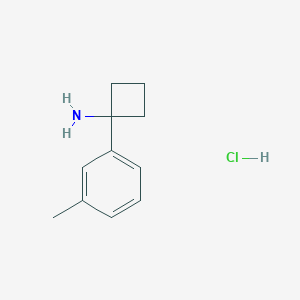

1-m-Tolylcyclobutanamine hydrochloride

Description

Properties

IUPAC Name |

1-(3-methylphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-4-2-5-10(8-9)11(12)6-3-7-11;/h2,4-5,8H,3,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLUCHQNIIQPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 1 M Tolylcyclobutanamine Hydrochloride

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. youtube.com For 1-m-tolylcyclobutanamine hydrochloride, the primary disconnection occurs at the carbon-nitrogen bond of the amine and the bond between the cyclobutane (B1203170) ring and the tolyl group.

A logical retrosynthetic approach for 1-m-tolylcyclobutanamine hydrochloride identifies two key precursors: a cyclobutane-containing intermediate and a tolyl-containing nucleophile or electrophile. The amine functionality can be introduced in the final steps of the synthesis. A common strategy involves the use of cyclobutanone (B123998) as a key intermediate. The tolyl group can be introduced via a Grignard reaction with m-tolylmagnesium bromide on cyclobutanone. This would be followed by the conversion of the resulting tertiary alcohol to an amine.

Alternatively, the synthesis can commence with a precursor that already contains the tolyl group, which is then used to construct the cyclobutane ring. The choice of precursors is often dictated by their commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Key Precursors for 1-m-Tolylcyclobutanamine Hydrochloride Synthesis:

| Precursor | Role in Synthesis |

| Cyclobutanone | Forms the core cyclobutane ring. |

| m-Tolylmagnesium bromide | Introduces the m-tolyl group. |

| Hydroxylamine | Precursor for the amine group via oxime formation. |

| Lithium aluminum hydride | A reducing agent for converting the oxime to an amine. |

Established Synthetic Routes to Cyclobutanamine Core Structures

[2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. nih.gov These reactions involve the combination of two unsaturated molecules to form a cyclobutane ring. While not always the most direct route to 1-substituted cyclobutanamines, they are fundamental in creating the cyclobutane scaffold. For instance, the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene can yield a cyclobutanone derivative, which can then be further functionalized.

The introduction of the amine group is a key step in the synthesis of 1-m-tolylcyclobutanamine. Several classical and modern methods are available for this transformation.

Reductive Amination: This is a widely used method for forming amines from ketones or aldehydes. youtube.com In the context of 1-m-tolylcyclobutanamine synthesis, cyclobutanone can be reacted with an amine source, such as ammonia (B1221849) or hydroxylamine, in the presence of a reducing agent. The reaction proceeds through the formation of an imine or oxime intermediate, which is then reduced to the corresponding amine.

SN2 Reactions: The substitution of a leaving group on the cyclobutane ring with an amine nucleophile via an SN2 mechanism is another viable approach. youtube.com This would typically involve the preparation of a cyclobutyl halide or sulfonate, which is then reacted with an amine source. However, SN2 reactions on sterically hindered carbons, such as a tertiary carbon on a cyclobutane ring, can be challenging.

Cyclobutanones are versatile intermediates in the synthesis of 1-substituted cyclobutanamines. They can be reacted with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce the desired aryl or alkyl substituent at the 1-position. The resulting tertiary alcohol can then be converted to the amine.

Cyclobutyl halides also serve as important precursors. They can be prepared from the corresponding alcohols and can undergo nucleophilic substitution reactions to introduce various functional groups, including the amine group.

Advanced Synthetic Approaches to 1-m-Tolylcyclobutanamine

Modern synthetic chemistry offers more sophisticated methods for the preparation of complex molecules like 1-m-tolylcyclobutanamine, with a focus on controlling stereochemistry.

Since 1-m-tolylcyclobutanamine possesses a chiral center at the carbon atom bearing the tolyl and amino groups, the synthesis can result in a racemic mixture of enantiomers. Enantiomers can exhibit different pharmacological properties, making their separation or stereoselective synthesis crucial.

Chiral resolution is a classical method for separating enantiomers. youtube.com This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. Following separation, the individual enantiomers of the amine can be recovered.

Asymmetric synthesis, which aims to selectively produce one enantiomer over the other, represents a more advanced approach. This can be achieved by using chiral catalysts or auxiliaries during the synthetic sequence. While specific examples for 1-m-tolylcyclobutanamine are not extensively documented in readily available literature, the principles of asymmetric synthesis are broadly applicable to the formation of chiral amines and substituted cyclobutanes. researchgate.net

Catalyst Systems and Reaction Optimization

The synthesis of aryl-substituted cyclobutanamines, such as 1-m-Tolylcyclobutanamine, is not typically achieved through a single, direct method but rather via multi-step sequences involving the formation of a cyclobutane ring followed by functional group manipulation. Key strategies for constructing the aryl-cyclobutane core include visible-light-mediated photocatalysis and transition-metal-catalyzed C–H functionalization.

Photocatalytic [2+2] Cycloaddition: A primary route to the 1,2-diarylcyclobutane scaffold, a precursor to the target molecule, is the [2+2] cycloaddition of styrene (B11656) derivatives. Modern approaches utilize organophotocatalysts that operate under visible light, offering milder and more sustainable conditions compared to traditional UV-light-induced reactions. Organic cyanoarene dyes, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), have proven effective for the dimerization of various styrenes. nih.govresearchgate.netchemrxiv.orgchemrxiv.orguni-goettingen.de Optimization of these reactions involves screening catalysts, solvents, and reaction times to maximize yield and diastereoselectivity. For instance, the cycloaddition of styrenes bearing methyl groups has been successfully achieved, providing insight into the synthesis of tolyl-substituted cyclobutanes. chemrxiv.org

Palladium-Catalyzed C–H Functionalization: An alternative and increasingly powerful strategy is the direct functionalization of C(sp³)–H bonds. Palladium catalysis can be employed to arylate cyclobutane rings, guided by a directing group. nih.govchemrxiv.orgresearchgate.net For precursors to aminomethyl-cyclobutanes, the native tertiary amine functionality can direct the palladium catalyst to activate a specific C–H bond on the cyclobutane ring for arylation with an aryl boronic acid. nih.govchemrxiv.org Optimization of these systems requires careful selection of the palladium precursor (e.g., Pd(PhCN)₂Cl₂), a chiral ligand (often an N-acetyl amino acid), and reaction conditions such as temperature to achieve high yield and enantioselectivity. nih.gov

The table below summarizes optimized conditions for analogous aryl cyclobutane syntheses, which would inform the development of a specific route to 1-m-Tolylcyclobutanamine.

| Method | Catalyst System | Substrate Type | Key Optimization Parameters | Typical Yield | Reference |

|---|---|---|---|---|---|

| Organophotocatalytic [2+2] Cycloaddition | 4CzIPN (organophotocatalyst) | Substituted Styrenes | Solvent (e.g., CH3CN), Catalyst Loading (mol%), Light Source (e.g., 456 nm LED) | 45-93% | nih.govchemrxiv.org |

| Pd-Catalyzed C–H Arylation | Pd(PhCN)₂Cl₂ / N-acetyl amino acid ligand | Aminomethyl-cyclobutanes | Temperature (40-60 °C), Base, Arylating Agent (Aryl Boronic Acid) | ~73% | nih.gov |

| Pd-Catalyzed Carbocyclization | Pd(OAc)₂ / Phosphine Ligand (e.g., P(tBu)₃) | 1,5-Diene-2-yl Triflates | Ligand Choice, Base (e.g., Cs₂CO₃), Solvent (Toluene) | Moderate to Excellent | nih.gov |

Mechanistic Investigations of 1-m-Tolylcyclobutanamine Formation

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for controlling the stereochemical and regiochemical outcomes of the synthesis.

In organophotocatalytic [2+2] cycloadditions , the mechanism is believed to proceed via an energy transfer pathway rather than a single electron transfer (SET) radical ion pathway, especially for styrenes that are not highly electron-rich or electron-deficient. chemrxiv.org The process begins with the photocatalyst absorbing visible light to reach an excited state. This excited catalyst then transfers its energy to a styrene molecule (e.g., 3-methylstyrene), promoting it to a triplet excited state. This excited styrene molecule then interacts with a ground-state styrene molecule. This interaction is proposed to occur in a stepwise manner, first forming a 1,4-diradical intermediate. nih.gov Subsequent ring closure of this diradical yields the cyclobutane product. The observed preference for head-to-head regioisomers is attributed to the formation of the more stable benzylic radicals in the 1,4-diradical intermediate. chemrxiv.org

For palladium-catalyzed C–H functionalization , the mechanism involves a catalytic cycle initiated by the coordination of the palladium catalyst to a directing group on the substrate, such as a tertiary amine. chemrxiv.orgresearchgate.net This is followed by a concerted metalation-deprotonation (CMD) step, where a C–H bond on the cyclobutane ring is cleaved to form a five-membered palladacycle intermediate. calstate.edu Computational studies suggest a boat-like transition state for this C–H activation step. chemrxiv.orgresearchgate.net Following the formation of the palladacycle, oxidative addition of an aryl halide or transmetalation with an aryl boronic acid occurs, leading to a Pd(IV) intermediate. The final step is a C–C bond-forming reductive elimination, which generates the arylated cyclobutane product and regenerates the active Pd(II) catalyst. researchgate.net

Intermediate Characterization in Reaction Pathways

The direct observation and characterization of reactive intermediates in these synthetic pathways are exceptionally challenging due to their transient nature. However, their existence is strongly supported by indirect experimental evidence and computational studies.

In photochemical [2+2] cycloadditions, the proposed 1,4-diradical intermediate has not been directly isolated but its involvement is inferred from the product distribution (formation of both cis and trans isomers) and quenching experiments. For example, the reaction yield of styrene cycloaddition is significantly reduced in the presence of a triplet quencher like isoprene, which supports the involvement of a triplet excited state and a subsequent diradical species. nih.gov

In palladium-catalyzed C–H activation, the key intermediates are palladacycles . While often too unstable for isolation in a catalytic run, analogous palladacycle intermediates have been isolated and characterized by X-ray crystallography in stoichiometric studies, providing strong evidence for their role in the catalytic cycle. researchgate.netresearchgate.net These stable analogues confirm the five-membered ring structure formed by the coordination of the directing group and the C–H activation of the alkyl backbone. Computational analysis further supports the geometry and energetics of these palladacycle intermediates in the reaction pathway for aryl-substituted cyclobutane synthesis. chemrxiv.orgresearchgate.net

Synthetic Challenges and Innovations in Cyclobutanamine Chemistry

Ring Strain and Conformational Considerations in Cyclobutane Systems

The chemistry of cyclobutanes is dominated by their inherent ring strain, which is a combination of angle strain and torsional strain. Unlike the planar representation often used, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from all eight C-H bonds being fully eclipsed in a planar structure. nih.govdalalinstitute.com This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to about 88°, thereby marginally increasing the angle strain (deviation from the ideal sp³ angle of 109.5°). nih.gov

The total ring strain energy of cyclobutane is approximately 26 kcal/mol. This stored energy makes the ring susceptible to cleavage under certain conditions but also influences its conformational behavior. The barrier to ring inversion between the two equivalent puckered conformations is very low, meaning the ring is highly fluxional at room temperature. slideshare.net

When a substituent like a tolyl group is introduced, it influences the puckering equilibrium. To minimize steric interactions, large substituents preferentially occupy a pseudo-equatorial position on the puckered ring. researchgate.net For a 1-m-Tolylcyclobutanamine, the tolyl group would favor this pseudo-equatorial orientation, which would in turn influence the relative orientation of the amine group and the stereochemical outcome of subsequent reactions.

| Type of Strain | Origin in Cyclobutane | Conformational Consequence |

|---|---|---|

| Angle Strain | C-C-C bond angles are compressed to ~88° instead of the ideal 109.5°. | Contributes significantly to the overall ring strain. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Relieved by the ring adopting a non-planar, puckered conformation. |

| Steric Strain | Repulsive interactions between substituents. | Large substituents (e.g., tolyl group) prefer a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. |

Functional Group Compatibility and Diversification Strategies

A significant challenge in multi-step organic synthesis is ensuring that the chemical transformations are compatible with various functional groups present in the molecule. Modern catalytic methods for cyclobutane synthesis have shown remarkable functional group tolerance.

Palladium-catalyzed C–H arylation reactions guided by tertiary amines are compatible with a range of functionalities on the aryl boronic acid partner, including carbonyls (esters, ketones), halogens, ethers, and nitro groups. nih.gov Similarly, palladium-catalyzed C-N coupling reactions, which could be used to install the amine functionality, have been developed to tolerate base-sensitive groups like esters and amides. researchgate.netnih.govberkeley.edu Organophotocatalytic methods also tolerate a wide array of electron-withdrawing and electron-donating groups on the styrene substrate, such as esters, nitriles, and ethers. nih.govchemrxiv.org

Once the core 1-m-Tolylcyclobutanamine scaffold is synthesized, its structure allows for extensive diversification, a key strategy in medicinal chemistry for creating libraries of related compounds. researchgate.netnih.gov

N-Functionalization: The primary amine can be readily converted into a wide range of amides, sulfonamides, carbamates, or secondary/tertiary amines through standard reactions like acylation, sulfonylation, and reductive amination.

Aromatic Ring Functionalization: The meta-tolyl group provides a site for electrophilic aromatic substitution. The methyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself, allowing for the introduction of halogens, nitro groups, or other functionalities onto the aromatic ring.

This dual potential for modification makes the 1-m-Tolylcyclobutanamine scaffold a versatile building block for creating diverse chemical libraries aimed at drug discovery. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 M Tolylcyclobutanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 1-m-Tolylcyclobutanamine hydrochloride, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete picture of the atomic connectivity and stereochemistry.

The ¹H NMR spectrum of 1-m-Tolylcyclobutanamine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl group, the aliphatic protons of the cyclobutane (B1203170) ring, the methyl group, and the amine protons. The aromatic region would likely show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the cyclobutane ring would appear in the aliphatic region, with their chemical shifts and multiplicities influenced by their spatial relationships and coupling to neighboring protons. The methyl protons of the tolyl group would likely appear as a singlet in the upfield region. The amine protons, being part of a hydrochloride salt, are expected to be broadened and may exchange with residual water in the solvent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary carbons and the protonated carbons of the aromatic ring, the carbons of the cyclobutane ring, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Predicted ¹H NMR Chemical Shifts for 1-m-Tolylcyclobutanamine Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 7.0 - 7.4 | Multiplet |

| Cyclobutane CH | 2.0 - 2.8 | Multiplet |

| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplet |

| Methyl CH₃ | 2.3 - 2.4 | Singlet |

| Amine NH₃⁺ | 8.0 - 9.0 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for 1-m-Tolylcyclobutanamine Hydrochloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic CH | 120 - 130 |

| Cyclobutane C-N | 55 - 65 |

| Cyclobutane CH₂ | 20 - 35 |

| Methyl CH₃ | 20 - 25 |

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would be expected to show correlations between the adjacent protons on the cyclobutane ring, helping to delineate their specific positions. Correlations between the aromatic protons would also be observed, aiding in their assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the methyl protons to the aromatic carbons, and from the cyclobutane protons to the aromatic quaternary carbon, which would firmly establish the connection between the cyclobutane ring and the tolyl group.

The carbon atom of the cyclobutane ring attached to both the tolyl group and the amine is a chiral center. Therefore, 1-m-Tolylcyclobutanamine hydrochloride exists as a pair of enantiomers. While standard NMR techniques would not differentiate between enantiomers, the use of chiral solvating agents or chiral shift reagents could induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.

Furthermore, if diastereomers were to be synthesized, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry by identifying protons that are close in space.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR and Raman spectra of 1-m-Tolylcyclobutanamine hydrochloride would be expected to show characteristic bands for the amine hydrochloride, the substituted aromatic ring, and the aliphatic cyclobutane ring.

Amine Hydrochloride Vibrations: The N-H stretching vibrations of the primary amine salt (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. spectroscopyonline.com The N-H bending (asymmetric and symmetric) vibrations would likely be observed in the 1625-1500 cm⁻¹ range. spectroscopyonline.com

Aromatic Vibrations: C-H stretching vibrations of the tolyl group would be expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands would provide information about the meta-substitution pattern.

Aliphatic Vibrations: The C-H stretching vibrations of the cyclobutane and methyl groups would be observed in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would be expected to show a strong band for the aromatic ring breathing vibration. nih.govresearchgate.net The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for 1-m-Tolylcyclobutanamine Hydrochloride

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |

| N-H (amine salt) | 3200 - 2800 (broad) | Weak | Stretching |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

| N-H (amine salt) | 1625 - 1560 | Weak | Asymmetric Bending |

| N-H (amine salt) | 1550 - 1500 | Weak | Symmetric Bending |

| Aromatic C=C | 1600 - 1450 | Strong | Stretching |

| C-N | 1250 - 1020 | Medium | Stretching |

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve ring strain. dalalinstitute.com It is possible that different conformers of 1-m-Tolylcyclobutanamine hydrochloride could exist, related to the puckering of the cyclobutane ring and the rotation of the tolyl group. These different conformers would likely have slightly different vibrational frequencies. A detailed analysis of the vibrational spectra, potentially at different temperatures, could provide insights into the conformational preferences of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For 1-m-Tolylcyclobutanamine (the free base), the expected monoisotopic mass can be precisely calculated. HRMS analysis would be expected to confirm this mass with high accuracy, typically within 5 ppm, which distinguishes it from other compounds with the same nominal mass but different elemental compositions. libretexts.org

Table 1: Expected High-Resolution Mass Spectrometry Data for 1-m-Tolylcyclobutanamine

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅N |

| Monoisotopic Mass (Calculated) | 161.1204 u |

| Expected [M+H]⁺ Ion (m/z) | 162.1281 |

| Required Mass Accuracy | < 5 ppm |

Note: This table represents theoretical data based on the chemical structure.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. miamioh.edu For the protonated 1-m-Tolylcyclobutanamine ion (m/z 162.1), fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations.

Key expected fragmentation pathways would include:

Benzylic Cleavage: The bond between the cyclobutane ring and the tolyl group is a likely point of cleavage, leading to the formation of a stable tolyl or tropylium-like cation (m/z 91) and a neutral cyclobutanamine fragment.

Loss of Ammonia (B1221849): Cleavage of the C-N bond could result in the loss of an ammonia molecule (NH₃) from the protonated ion, particularly after ring-opening or rearrangement.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo cleavage to lose ethylene (B1197577) (C₂H₄), resulting in characteristic product ions. researchgate.net

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of 1-m-Tolylcyclobutanamine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 162.1 | 145.1 | NH₃ | C₁₁H₁₃⁺ |

| 162.1 | 91.1 | C₄H₈N | C₇H₇⁺ (Tolyl/Tropylium ion) |

| 162.1 | 71.1 | C₇H₇ | C₄H₈N⁺ (Cyclobutanamine cation) |

Note: This table contains hypothetical data based on common fragmentation patterns for similar structures. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The chromophore—the part of the molecule responsible for light absorption—in 1-m-Tolylcyclobutanamine is the m-tolyl group. The cyclobutanamine portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm). msu.edu

The tolyl group, a substituted benzene ring, is expected to exhibit characteristic absorption bands arising from π → π* transitions. utoronto.ca The primary absorption is anticipated to be similar to that of toluene, with a strong band around 210 nm and a weaker, structured band near 260-270 nm. The substitution on the benzene ring can cause a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. chemguide.co.uk

Table 3: Expected UV-Vis Absorption Data for 1-m-Tolylcyclobutanamine

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Transition |

| Hexane (B92381)/Ethanol | ~210 nm | ~7,000 - 9,000 | π → π* (E2-band) |

| Hexane/Ethanol | ~265 nm | ~200 - 400 | π → π* (B-band) |

Note: This table presents estimated data based on typical values for tolyl-containing compounds.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of 1-m-tolylcyclobutanamine hydrochloride, separating it from starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like 1-m-tolylcyclobutanamine hydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. In this mode, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The method allows for the quantification of the main component and the detection of any related impurities. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, column temperature, and detection wavelength (typically in the UV region, capitalizing on the aromatic tolyl group).

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Primary amines like 1-m-tolylcyclobutanamine can exhibit poor peak shape and adsorption on standard GC columns due to the polarity of the amine group. Therefore, derivatization is often necessary to improve its chromatographic behavior. This process involves converting the polar amine group into a less polar, more volatile derivative, for instance, through acylation or silylation. The resulting derivative can then be analyzed, typically on a nonpolar or medium-polarity capillary column, with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

| Parameter | Illustrative Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and simple qualitative tool for monitoring reaction progress, identifying compounds, and determining purity. For 1-m-tolylcyclobutanamine hydrochloride, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents optimized to achieve good separation, often a combination of a nonpolar solvent (like hexane or ethyl acetate) and a small amount of a polar modifier (like methanol or triethylamine) to reduce peak tailing. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic ring, or by staining with an amine-specific reagent such as ninhydrin.

| Parameter | Illustrative Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl Acetate : Methanol : Triethylamine (85:10:5 v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain with heating |

| Expected Rf | ~0.4 (highly dependent on exact conditions) |

Chiral Chromatography for Enantiomeric Purity

Since 1-m-tolylcyclobutanamine is a chiral compound, existing as a pair of enantiomers, specialized chiral chromatography is required to separate and quantify them. This is crucial as enantiomers can have different pharmacological properties. Chiral HPLC is the most common method, utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for separating a broad range of chiral compounds, including amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantioseparation.

| Parameter | Illustrative Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Computational Chemistry and Molecular Modeling Studies of 1 M Tolylcyclobutanamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, offer a detailed description of a molecule's electronic structure and energy. ijert.org These methods are crucial for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. northwestern.edudtu.dk DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for many systems. researchgate.netacs.org

For 1-m-Tolylcyclobutanamine hydrochloride, DFT calculations can determine key electronic properties. A primary focus is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netgrowingscience.com A larger gap generally implies higher stability and lower reactivity. growingscience.com

DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-m-Tolylcyclobutanamine hydrochloride, the MEP would likely show a positive potential around the ammonium group (-NH3+) and negative potential associated with the aromatic tolyl ring's pi-electron system.

Table 1: Illustrative DFT-Calculated Electronic Properties for 1-m-Tolylcyclobutanamine

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity researchgate.net |

| Dipole Moment | 12.5 D | Measures overall polarity of the molecule |

Note: These values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants without the inclusion of experimental data. ijert.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory fall under this category. scirp.orgucsb.edu

Geometrical optimization is a fundamental application of these methods, used to find the lowest energy arrangement of atoms in a molecule—its equilibrium geometry. researchgate.netscirp.org For 1-m-Tolylcyclobutanamine hydrochloride, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure that corresponds to a minimum on the potential energy surface.

The optimization would confirm the puckered, non-planar conformation of the cyclobutane (B1203170) ring, which it adopts to relieve torsional strain. dalalinstitute.com High-level ab initio calculations, such as CCSD(T), have been shown to accurately predict the structural parameters and puckering angle of the cyclobutane ring. nih.gov The calculations would also determine the preferred orientation of the m-tolyl and aminium substituents relative to the ring, identifying whether they adopt pseudo-axial or pseudo-equatorial positions to minimize steric hindrance. researchgate.net For instance, studies on similar substituted cyclobutanes show that bulky substituents typically favor an equatorial position to reduce steric strain. acs.org

Table 2: Illustrative Optimized Geometrical Parameters for 1-m-Tolylcyclobutanamine

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Cyclobutane Ring Puckering Angle | 28.5° |

| C-C (ring) Bond Length | 1.55 Å |

| C-N Bond Length | 1.50 Å |

| C-C-C (ring) Bond Angle | 88.5° |

Note: These values are hypothetical and serve to illustrate the outputs of a geometrical optimization calculation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular motions, and interactions with the environment. nih.gov

A key feature of the cyclobutane ring is its dynamic nature. It is not a rigid, static square but exists in a "puckered" or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. dalalinstitute.com This puckered ring can undergo a rapid inversion process, flipping between two equivalent puckered conformations. nih.govnih.gov

MD simulations are an ideal tool for studying this dynamic process in 1-m-Tolylcyclobutanamine hydrochloride. nih.gov By simulating the molecule over a period of nanoseconds or longer, researchers can observe the frequency and mechanism of this ring-puckering. The simulation can also quantify the energy barrier associated with the planar transition state that the ring must pass through during inversion. nih.gov The presence of the bulky m-tolyl and aminium substituents on the cyclobutane ring is expected to influence both the puckering angle and the energy barrier for inversion, a hypothesis that can be thoroughly investigated using MD. acs.orgnih.gov Analysis of the simulation trajectory would reveal the preferred puckering states and the transition pathways between them. acs.org

The behavior and conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.net For 1-m-Tolylcyclobutanamine hydrochloride, which is a salt, the effects of a polar solvent like water are particularly important. MD simulations can explicitly model the surrounding solvent molecules, providing a realistic depiction of solute-solvent interactions. upc.educopernicus.org

Force Field Development and Parameterization for Cyclobutanamine Systems

Molecular dynamics simulations rely on a set of mathematical functions and associated parameters, collectively known as a force field, to describe the potential energy of the system. nih.gov Standard, generalized force fields like GAFF, CGenFF, or OPLS are available for many common organic molecules. nih.gov However, these general force fields may not accurately represent unique or strained structural motifs, such as the cyclobutane ring. arxiv.org The inherent angle and torsional strain in the four-membered ring requires specific and carefully derived parameters to correctly model its geometry and dynamic behavior. acs.org

Therefore, for accurate simulations of 1-m-Tolylcyclobutanamine hydrochloride, it may be necessary to develop and parameterize a custom force field. uq.edu.auuq.edu.au This process typically involves:

Quantum Mechanical (QM) Calculations: High-level ab initio or DFT calculations are performed on the molecule or representative fragments to generate reference data. This includes optimizing the geometry, calculating vibrational frequencies, and scanning the potential energy surface for key dihedral angles (e.g., those governing ring puckering and tolyl group rotation). acs.org

Parameter Fitting: The parameters within the force field's energy function (e.g., bond stretching force constants, equilibrium angles, dihedral torsion barriers) are systematically adjusted to reproduce the QM reference data as closely as possible. nih.gov

Validation: The newly parameterized force field is tested by running simulations and comparing the results against available experimental data or the original QM data to ensure it accurately predicts the molecule's structural and dynamic properties. uq.edu.au

This ensures that the subsequent large-scale MD simulations are based on a physically realistic and accurate molecular model. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy.

For NMR chemical shifts , calculations would typically involve optimizing the geometry of 1-m-Tolylcyclobutanamine hydrochloride and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. The predicted spectra would then be compared to experimental data, if available, to validate the computational model.

Vibrational frequencies , corresponding to infrared (IR) and Raman spectra, can also be calculated. These computations help in the assignment of experimental spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structural and bonding characteristics.

A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate the expected output of such a study.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 1-m-Tolylcyclobutanamine Hydrochloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 130 |

| Cyclobutyl CH | 2.0 - 3.0 | 30 - 40 |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 30 |

| Methyl CH₃ | 2.3 | 21 |

| Amino NH₃⁺ | 8.0 - 9.0 | - |

| Quaternary C | - | 45 - 55 |

Note: This data is illustrative and not based on actual computational results for 1-m-Tolylcyclobutanamine hydrochloride.

In Silico Approaches to Synthetic Route Design and Optimization

Computer-aided synthesis design tools can propose and evaluate potential synthetic pathways for a target molecule. These programs utilize databases of chemical reactions and algorithms to identify optimal routes based on factors like cost, yield, and atom economy. For 1-m-Tolylcyclobutanamine hydrochloride, such software could suggest starting materials and reaction steps, potentially uncovering novel and more efficient synthetic strategies.

Molecular Docking and Binding Site Analysis (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a ligand might interact with a biological target.

Ligand-Protein Interaction Profiling

To understand the potential biological activity of 1-m-Tolylcyclobutanamine hydrochloride, docking studies would be performed against relevant protein targets. The results would generate a profile of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex.

Binding Mode Predictions

Docking simulations predict the most likely binding pose or "mode" of the ligand within the protein's active site. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. The binding energy of the predicted poses can also be calculated to estimate the affinity of the ligand for the target.

Table 2: Hypothetical Molecular Docking Results for 1-m-Tolylcyclobutanamine Hydrochloride with a Target Protein

| Protein Target | Predicted Binding Mode | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Monoamine Transporter | Aromatic ring in hydrophobic pocket, amine forming salt bridge | Tyr88, Phe123, Asp210 | -8.5 |

| NMDA Receptor | Cyclobutyl group in aliphatic pocket, tolyl group in aromatic cleft | Ile56, Trp99, Val150 | -7.9 |

Note: This data is illustrative and not based on actual computational results for 1-m-Tolylcyclobutanamine hydrochloride.

Structure Activity Relationship Sar Studies of 1 M Tolylcyclobutanamine and Its Derivatives

Rational Design Principles for Cyclobutanamine Scaffolds

The design of bioactive molecules centered on a cyclobutanamine scaffold is guided by several key principles that leverage the inherent characteristics of the four-membered ring system. nih.gov These principles aim to optimize pharmacological properties by controlling the molecule's three-dimensional shape and its interactions with biological targets. nih.gov

Conformational Restriction and Rigidity Induced by the Cyclobutane (B1203170) Ring

A primary advantage of incorporating a cyclobutane ring into a drug candidate is the introduction of conformational restriction. nih.gov Unlike flexible aliphatic chains that can adopt numerous conformations, the cyclobutane ring has a limited number of low-energy puckered conformations. youtube.comdalalinstitute.com This inherent rigidity helps to "pre-organize" the molecule into a specific three-dimensional arrangement that can be more favorable for binding to a biological target. nih.gov

Flexible molecules often pay an entropic penalty upon binding, as their rotational freedom is lost. nih.gov By replacing a flexible linker with a cyclobutane scaffold, this entropic cost is minimized, which can lead to a significant increase in binding affinity and potency. nih.gov The puckered nature of the cyclobutane ring, with a puckering angle of about 35 degrees, allows for precise spatial orientation of substituents. youtube.com This defined geometry is crucial for directing key pharmacophoric groups, such as the amine and the tolyl group in 1-m-tolylcyclobutanamine, into optimal positions for interaction with a receptor or enzyme active site. vilniustech.lt

Bioisosteric Replacements Involving the Cyclobutane Moiety

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.gov The cyclobutane ring is an effective bioisostere for various other chemical groups, offering advantages in terms of physicochemical and pharmacological properties. nih.govvilniustech.lt

Key bioisosteric applications of the cyclobutane scaffold include:

Alkene Isostere : Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization and increase the metabolic stability of a compound. nih.gov

Aryl Isostere : The three-dimensional nature of the cyclobutane ring can serve as a non-planar substitute for an aromatic ring, which can be useful for exploring different regions of a binding pocket or improving properties like solubility. vilniustech.lt

gem-Dimethyl Group Isostere : A cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while providing vectors for further chemical modification.

In the context of 1-m-tolylcyclobutanamine, the cyclobutane moiety itself could be considered a bioisosteric replacement for a more flexible ethyl or propyl linker found in other bioactive amines, conferring the benefits of conformational rigidity. Furthermore, novel derivatives can be designed where the cyclobutane ring is replaced by other small rings like cyclopropane (B1198618) or cyclopentane, or even heterocyclic rings like oxetane, to fine-tune activity and properties. rsc.orgresearchgate.net

Impact of Aromatic Substituents on Molecular Interactions

The nature and position of substituents on the aromatic ring are critical determinants of a molecule's interaction with its biological target. In 1-m-tolylcyclobutanamine, the tolyl group plays a significant role in defining the compound's binding profile, likely through hydrophobic and van der Waals interactions. The SAR of this part of the molecule can be systematically explored by modifying the aromatic ring.

Key modifications and their expected impact include:

Positional Isomerism : Moving the methyl group from the meta position to the ortho or para positions would alter the molecule's shape and electronic distribution, potentially leading to different binding affinities or selectivities.

Steric Bulk : Introducing larger substituents on the aromatic ring could enhance binding by filling a hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding.

The following interactive table illustrates a hypothetical SAR study for modifications on the aromatic ring of 1-Arylcyclobutanamine derivatives, showcasing how changes in substitution could affect receptor binding affinity (IC₅₀).

| Compound ID | Aryl Substituent (R) | Position | Receptor Binding Affinity (IC₅₀, nM) |

| 1 | H (Phenyl) | - | 150 |

| 2 | 3-CH₃ (m-Tolyl) | meta | 85 |

| 3 | 4-CH₃ (p-Tolyl) | para | 120 |

| 4 | 2-CH₃ (o-Tolyl) | ortho | 250 |

| 5 | 4-Cl | para | 70 |

| 6 | 4-OCH₃ | para | 95 |

| 7 | 3,4-diCl | meta, para | 55 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Influence of Amine Substitution Patterns on Molecular Recognition

The primary amine group in 1-m-tolylcyclobutanamine is a key pharmacophoric feature, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifying the substitution pattern of this amine group is a common strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

The transition from a primary (-NH₂) to a secondary (-NHR') or tertiary (-NR'R'') amine can have profound effects:

Hydrogen Bonding : Primary and secondary amines can act as both hydrogen bond donors and acceptors. A tertiary amine can only act as a hydrogen bond acceptor. The specific requirements of the target's binding site will dictate which substitution pattern is optimal.

Basicity (pKa) : Alkyl substitution on the amine group increases its basicity. This affects the proportion of the molecule that is protonated at physiological pH, which is critical for forming ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in the target protein.

Lipophilicity and Steric Effects : Adding alkyl groups to the amine increases lipophilicity, which can influence cell permeability and metabolic stability. These groups also add steric bulk, which may either enhance or disrupt binding depending on the size and shape of the binding pocket.

The following interactive table provides a hypothetical SAR for different amine substitutions on a 1-(m-tolyl)cyclobutanamine scaffold.

| Compound ID | Amine Substitution (R', R'') | Amine Type | Receptor Binding Affinity (IC₅₀, nM) |

| 8 | H, H | Primary | 85 |

| 9 | CH₃, H | Secondary | 60 |

| 10 | C₂H₅, H | Secondary | 75 |

| 11 | CH₃, CH₃ | Tertiary | 110 |

| 12 | Cyclopropyl, H | Secondary | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Implications in Molecular Interactions

The 1-m-tolylcyclobutanamine molecule is chiral, as the C1 carbon atom is a stereocenter. This means it exists as a pair of enantiomers, (R)-1-m-tolylcyclobutanamine and (S)-1-m-tolylcyclobutanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

This difference arises because biological systems, such as receptors and enzymes, are themselves chiral. One enantiomer may fit into a binding site much more effectively than its mirror image, analogous to how a right hand fits into a right-handed glove but not a left-handed one. Therefore, the biological activity of 1-m-tolylcyclobutanamine is likely to be stereospecific, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer).

In the drug development process, it is crucial to synthesize and test each enantiomer separately to determine which one is responsible for the desired therapeutic effect and whether the other contributes to any off-target or adverse effects. The rigid cyclobutane ring helps to lock the relative orientation of the substituents, making the stereochemical presentation to the target even more critical.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound. nih.govnih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, or overcoming issues with metabolism or toxicity associated with the original scaffold. nih.gov

Starting from a lead compound like 1-m-tolylcyclobutanamine, several scaffold hopping strategies could be employed:

Ring System Modification : The cyclobutane ring could be replaced with other cyclic systems, such as cyclopentane, cyclohexane, or various heterocycles (e.g., piperidine, tetrahydrofuran), to explore new chemical space while maintaining the relative orientation of the amine and aryl groups. nih.gov

Topology-Based Hopping : The entire cyclobutanamine core could be replaced by a completely different scaffold that presents the tolyl and amine functionalities in a similar spatial arrangement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with observed activity.

The initial step in any QSAR study involves the calculation of a wide range of molecular descriptors. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. researchgate.net

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric, electronic, and hydrophobic properties. researchgate.net

Once calculated, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. This process is vital to avoid overfitting the model and to ensure its predictive power. nih.gov Various statistical techniques are employed for feature selection, including genetic algorithms, stepwise multiple linear regression, and machine learning-based approaches. wiley.com

A hypothetical QSAR study on 1-m-tolylcyclobutanamine derivatives would involve calculating descriptors that capture the electronic and steric effects of substituents on the tolyl ring and modifications to the cyclobutanamine core. For instance, descriptors such as Hammett constants (σ), molar refractivity (MR), and topological polar surface area (TPSA) would likely be relevant.

Table 1: Examples of Molecular Descriptors Potentially Relevant for 1-m-Tolylcyclobutanamine Derivatives

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Hammett sigma (σ) | Electronic effect of a substituent on an aromatic ring. |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of a substituent. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. |

Following descriptor selection, a mathematical model is developed to relate the chosen descriptors to the biological activity (e.g., IC50 or Ki values for serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition). Common methods for model development include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) or leave-group-out (LGO) cross-validation are used on the training set to assess the model's internal consistency. basicmedicalkey.com

External Validation: The model's predictive power is evaluated on an independent test set of compounds that were not used in the model development. nih.gov

Key statistical parameters used to assess the quality of a QSAR model include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). basicmedicalkey.com For a model to be considered predictive, it should have a high R² and Q² (typically > 0.6) and a low RMSE.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | Close to 1.0 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model on the training data. | > 0.6 |

| R²ext (External R²) | Measures the predictive ability of the model on the external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

In the absence of specific QSAR studies on 1-m-tolylcyclobutanamine hydrochloride, the detailed research findings, including specific descriptors, statistical models, and validation data, cannot be provided. The information presented here is based on the general principles and methodologies of QSAR modeling as applied to similar classes of compounds. Further experimental and computational research is required to elucidate the specific structure-activity relationships for this particular chemical series.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-m-Tolylcyclobutanamine hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination reaction. For example, reacting m-tolylmagnesium bromide with a cyclobutane carbonyl precursor, followed by reduction to the amine and subsequent treatment with HCl to form the hydrochloride salt. Key parameters include:

- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the m-tolyl group .

- Acid conditions : React the free base amine with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .

Q. How can the purity and structural integrity of 1-m-Tolylcyclobutanamine hydrochloride be validated using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals: cyclobutane protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm for m-tolyl), and amine protons (broad singlet near δ 1.5–2.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>98% by peak area) .

- Mass spectrometry : Confirm molecular ion peaks ([M+H] at m/z ~196) and chloride adducts .

Q. What are the solubility and stability profiles of 1-m-Tolylcyclobutanamine hydrochloride under various pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (dichloromethane). The hydrochloride salt is highly water-soluble due to ionic character but may show limited solubility in organic solvents .

- Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acidic conditions (pH < 3) enhance stability, while alkaline conditions promote cyclobutane ring opening .

Advanced Research Questions

Q. How does the substitution pattern on the cyclobutane ring influence the biological activity of 1-m-Tolylcyclobutanamine hydrochloride compared to its structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare meta-substituted (m-tolyl) vs. para-substituted (p-tolyl) analogs using receptor-binding assays. The meta-methyl group may sterically hinder interactions with flat binding pockets (e.g., serotonin receptors), reducing affinity compared to para analogs .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate binding poses in NMDA or sigma-1 receptor models. Adjust force fields to account for cyclobutane ring strain .

Q. What methodologies are recommended for investigating the binding affinity of 1-m-Tolylcyclobutanamine hydrochloride to neuronal receptors?

- Methodological Answer :

- Radioligand binding assays : Use -MK-801 for NMDA receptor studies or -DTG for sigma-1 receptors. Incubate with rat brain homogenates and measure displacement curves (IC values) .

- Surface plasmon resonance (SPR) : Immobilize purified receptors on a sensor chip and measure real-time binding kinetics (k, k) at varying compound concentrations .

- Control experiments : Include competitive inhibitors (e.g., ketamine for NMDA) to validate specificity .

Q. How can contradictory data regarding the pharmacokinetic properties of 1-m-Tolylcyclobutanamine hydrochloride be systematically analyzed?

- Methodological Answer :

- Variable identification : Assess differences in experimental models (e.g., rodent vs. human hepatocytes for metabolic stability) or dosing routes (oral vs. intravenous) .

- Orthogonal assays : Compare in vitro (Caco-2 permeability) and in vivo (plasma AUC) data to resolve discrepancies in bioavailability .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to isolate confounding factors like batch-to-batch purity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.